molecular formula C21H24BrN3O2 B244720 3-bromo-N-[4-(4-butanoylpiperazin-1-yl)phenyl]benzamide

3-bromo-N-[4-(4-butanoylpiperazin-1-yl)phenyl]benzamide

Cat. No. B244720
M. Wt: 430.3 g/mol
InChI Key: WILGRHNYUOVHTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-[4-(4-butanoylpiperazin-1-yl)phenyl]benzamide is a chemical compound that belongs to the class of benzamide derivatives. It has a molecular formula of C22H28BrN3O2 and a molecular weight of 449.39 g/mol. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 3-bromo-N-[4-(4-butanoylpiperazin-1-yl)phenyl]benzamide involves the inhibition of HDACs and CAs. HDACs are enzymes that play a crucial role in the regulation of gene expression, and their inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. CAs, on the other hand, are involved in the regulation of pH and CO2 transport in the body, and their inhibition can lead to the suppression of tumor growth and angiogenesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-[4-(4-butanoylpiperazin-1-yl)phenyl]benzamide have been studied in several in vitro and in vivo models. It has been shown to exhibit potent anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. It also exhibits anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines and chemokines. Additionally, it has been shown to inhibit angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR).

Advantages and Limitations for Lab Experiments

The advantages of using 3-bromo-N-[4-(4-butanoylpiperazin-1-yl)phenyl]benzamide in lab experiments include its potent activity against various enzymes and its potential applications in medicinal chemistry and pharmacology. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 3-bromo-N-[4-(4-butanoylpiperazin-1-yl)phenyl]benzamide. One potential direction is the development of more efficient and cost-effective synthesis methods to improve the yield and purity of the product. Another direction is the optimization of its activity as an inhibitor of HDACs and CAs for the treatment of various diseases, including cancer and inflammatory disorders. Furthermore, the potential applications of this compound in drug delivery systems and nanotechnology should also be explored.

Synthesis Methods

The synthesis of 3-bromo-N-[4-(4-butanoylpiperazin-1-yl)phenyl]benzamide involves several steps, starting from the reaction of 4-butanoylpiperazine with 3-bromoaniline. The resulting intermediate is then reacted with benzoyl chloride to form the final product. The synthesis of this compound has been reported in several research articles, and various modifications have been made to improve the yield and purity of the product.

Scientific Research Applications

3-bromo-N-[4-(4-butanoylpiperazin-1-yl)phenyl]benzamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. Several research studies have reported its activity as an inhibitor of various enzymes, including histone deacetylases (HDACs) and carbonic anhydrases (CAs). It has also been shown to exhibit anti-inflammatory, anti-cancer, and anti-angiogenic properties.

properties

Molecular Formula

C21H24BrN3O2

Molecular Weight

430.3 g/mol

IUPAC Name

3-bromo-N-[4-(4-butanoylpiperazin-1-yl)phenyl]benzamide

InChI

InChI=1S/C21H24BrN3O2/c1-2-4-20(26)25-13-11-24(12-14-25)19-9-7-18(8-10-19)23-21(27)16-5-3-6-17(22)15-16/h3,5-10,15H,2,4,11-14H2,1H3,(H,23,27)

InChI Key

WILGRHNYUOVHTJ-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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